
5-アミノウラシル
概要
説明
5-アミノウラシルは、DNAオリゴヌクレオチドの化学においてチミンに代わるものとして使用されてきたピリミジン系ヌクレオ塩基です。これは、RNAの核酸中の4つのヌクレオ塩基の1つであるウラシルの誘導体です。
2. 製法
合成経路と反応条件
5-アミノウラシルは、さまざまな方法で合成できます。一般的な方法の1つは、塩化ホスホリル存在下で尿素とマロン酸を反応させ、続いてアミノ化することです。 別の方法は、N-カルバモイル-β-アラニンとホルムアミドの環化反応です .
工業生産方法
工業的な設定では、5-アミノウラシルは通常、高圧および高温下でウラシルとアンモニアを反応させることによって製造されます。 この方法は、化合物の高い収率と純度を保証します .
科学的研究の応用
5-アミノウラシルは、科学研究において幅広い用途を持っています。
化学: さまざまな複素環化合物の合成におけるビルディングブロックとして使用されます。
生物学: 細胞周期阻害剤として、およびDNA複製と修復機構を研究するためのツールとして使用されます。
産業: 医薬品や農薬の製造に使用されます.
作用機序
5-アミノウラシルは、核酸の合成を阻害することによってその効果を発揮します。これは、チミンアンタゴニストとして作用し、DNAへのチミンの組み込みを阻害します。これにより、DNA複製と細胞分裂が阻害されます。 この化合物はまた、リボヌクレアーゼなどの核酸代謝に関与するさまざまな酵素の活性を阻害します .
生化学分析
Biochemical Properties
5-Aminouracil interacts with various enzymes, proteins, and other biomolecules. It binds as a third strand capable of forming a triplex through hydrogen bonding of both amino, carbonyl groups, and ring nitrogens . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
5-Aminouracil has significant effects on various types of cells and cellular processes. It acts as an antitumor, antibacterial, and antiviral drug . It is widely used as a cell cycle inhibitor, blocks the mitotic cycle, and inhibits the incorporation of guanosine into nucleic acids .
Molecular Mechanism
At the molecular level, 5-Aminouracil exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds as a third strand capable of forming a triplex through hydrogen bonding of both amino, carbonyl groups, and ring nitrogens .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminouracil change over time. A partial degree of synchronization for root tip cells of Vicia Fabia in nuclear stage was obtained by a 24-h treatment with 700 ppm of 5-Aminouracil .
準備方法
Synthetic Routes and Reaction Conditions
5-Aminouracil can be synthesized through various methods. One common method involves the reaction of urea with malonic acid in the presence of phosphorus oxychloride, followed by amination. Another method involves the cyclization of N-carbamoyl-β-alanine with formamide .
Industrial Production Methods
In industrial settings, 5-Aminouracil is typically produced through the reaction of uracil with ammonia under high pressure and temperature. This method ensures a high yield and purity of the compound .
化学反応の分析
反応の種類
5-アミノウラシルは、以下を含むさまざまな化学反応を起こします。
酸化: 5-ニトロウラシルを形成するために酸化される可能性があります。
還元: 5-アミノ-2,4-ジヒドロキシピリミジンを形成するために還元される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。
生成される主な生成物
酸化: 5-ニトロウラシル。
還元: 5-アミノ-2,4-ジヒドロキシピリミジン。
置換: さまざまな置換ウラシル誘導体.
類似化合物との比較
類似化合物
5-フルオロウラシル: 抗がん剤として使用される別のウラシル誘導体。
6-アミノウラシル: 異なる生物活性を有する類似化合物。
5-ブロモウラシル: 変異誘発研究で使用されるチミンアナログ.
独自性
5-アミノウラシルは、フークステン水素結合を通じて3本鎖DNA構造を形成する能力によって特徴付けられます。この特性により、これはDNA構造と機能の研究における貴重なツールになります。 さらに、抗ウイルス、抗がん、抗菌特性などの幅広い生物学的活性は、他の類似化合物とは異なるものです .
特性
IUPAC Name |
5-amino-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-6-4(9)7-3(2)8/h1H,5H2,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISHACNKZIBDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061312 | |
| Record name | 5-Aminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-52-5 | |
| Record name | 5-Aminouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminouracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03792 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Aminouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Aminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2O7EKY9G9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-aminouracil exert its effects on DNA synthesis?
A: 5-Aminouracil acts as a thymine analog, interfering with DNA synthesis by disrupting pyrimidine metabolism. It primarily inhibits the incorporation of thymidine into DNA, leading to the cessation of DNA replication [, , ]. This disruption is particularly critical in rapidly dividing cells, such as those found in root meristems [, , ].
Q2: Does 5-aminouracil affect any specific phases of the cell cycle?
A: Research suggests that 5-aminouracil primarily arrests cells at the S-G2 transition point of the cell cycle [, , ]. This arrest leads to an accumulation of cells in the S phase, as evidenced by the synchronized wave of mitoses observed upon removal of 5-aminouracil [, , ]. Interestingly, the duration of the G1 phase seems unaffected [].
Q3: Can the effects of 5-aminouracil be reversed?
A: Yes, studies show that the inhibitory effects of 5-aminouracil on cell division can be partially reversed. This reversal is observed when treated cells are removed from the 5-aminouracil solution and allowed to recover in distilled water []. Moreover, the addition of exogenous thymidine or deoxyribonucleosides can antagonize the effects of 5-aminouracil, facilitating the resumption of DNA synthesis [, ].
Q4: What are the cytological consequences of 5-aminouracil treatment?
A: 5-aminouracil induces a range of chromosomal abnormalities, including chromosome breakage and micronucleus formation [, , ]. It can also lead to the formation of Feulgen-negative regions in chromosomes, indicating localized disruptions in DNA synthesis []. These regions are primarily associated with heterochromatin [].
Q5: What is the molecular formula and weight of 5-aminouracil?
A5: 5-Aminouracil has the molecular formula C4H5N3O2 and a molecular weight of 127.11 g/mol.
Q6: What spectroscopic data are available for 5-aminouracil?
A6: Characterization data for 5-aminouracil and its derivatives often include: * IR spectroscopy: Provides information about functional groups, particularly the characteristic stretching vibrations of N–H, C=O, and C=C bonds. * NMR spectroscopy (1H and 13C): Reveals information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. * Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns, offering insights into the molecule's structure.
Q7: Have there been any computational studies on 5-aminouracil?
A: Yes, computational chemistry methods, like density functional theory (DFT) have been employed to investigate the electrochemical properties of 5-aminouracil and design analogs with desired redox potentials []. These studies provided insights into the electron-donating properties of 5-aminouracil, predicting its potential as a reducing agent.
Q8: Are there any QSAR models for 5-aminouracil derivatives?
A: While the provided research doesn't delve into specific QSAR models for 5-aminouracil derivatives, the structure-activity relationship studies [, ] lay the groundwork for developing such models. By systematically altering the substituents on the 5-aminouracil scaffold and evaluating their impact on biological activity, researchers can develop predictive models to guide the design of novel derivatives with improved potency and selectivity.
Q9: How do structural modifications of 5-aminouracil affect its biological activity?
A: Modifications to the 5-aminouracil structure significantly influence its biological activity. For instance, halogenated pyrimidines like iodo- and bromouracil exhibit heightened toxicity compared to their non-halogenated counterparts []. This difference highlights the importance of substituent effects on the overall activity profile of 5-aminouracil derivatives.
Q10: Can the selectivity of 5-aminouracil be enhanced through structural modifications?
A10: While specific details regarding enhanced selectivity through structural modifications are limited within the provided research, it is plausible. By introducing specific functional groups or altering the steric properties of 5-aminouracil derivatives, researchers can potentially modulate their interactions with biological targets, leading to improved selectivity profiles.
Q11: What is known about the stability of 5-aminouracil?
A: While specific stability data are not provided in the research, studies using 5-aminouracil in solution for varying durations (2-48 hours) suggest its stability under those experimental conditions [, ]. Further research focusing on stability under different pH, temperature, and storage conditions would be valuable.
Q12: What experimental models have been used to study the effects of 5-aminouracil?
A: Researchers have employed a variety of in vitro and in vivo models to investigate the biological activity of 5-aminouracil: * Plant models: Vicia faba root tips are widely used due to their sensitivity to 5-aminouracil, allowing for observations of cell cycle changes, chromosome aberrations, and cell size alterations [, , , , , ]. Other plant models include Allium cepa [, , ], Zea mays [], Trillium kamtschaticum [], and Cereus peruvianus callus tissues []. * Microbial models: Studies on Escherichia coli explore the mutagenic potential of 5-aminouracil and its interactions with DNA synthesis pathways [, , ]. * Animal models: While limited in the provided research, a study on Tribolium castaneum (red flour beetle) examined the effects of 5-aminouracil on developmental rate [].
- Microscopy: Used to observe chromosome aberrations and cellular changes [, , , ].
- Mitotic Index Measurement: Quantifies the proportion of cells undergoing mitosis to assess the effects on cell division [, , , ].
- Radiolabeling (e.g., Thymidine-3H): Employed to track DNA synthesis and investigate the specific phases of the cell cycle affected by 5-aminouracil [, ].
- Electrophoresis: Used to analyze protein patterns and assess potential changes in gene expression [].
Q13: Are there any known alternatives or substitutes for 5-aminouracil in research or applications?
A: Other thymine analogs, such as 5-fluorouracil, 6-azauracil, and 2-thiothymine, have been investigated for their effects on DNA synthesis and cell division [, , ]. These analogs share some similarities in their mechanism of action with 5-aminouracil but may exhibit distinct pharmacological profiles and potencies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
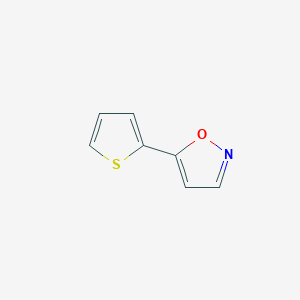
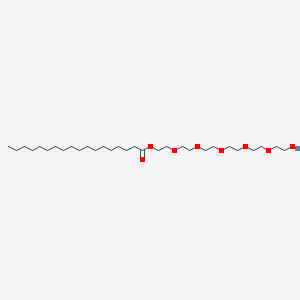
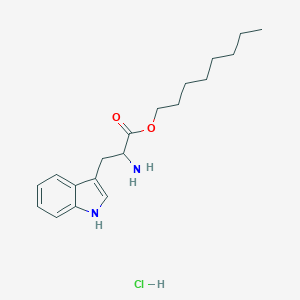

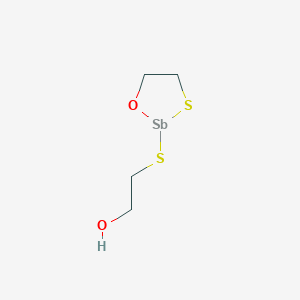
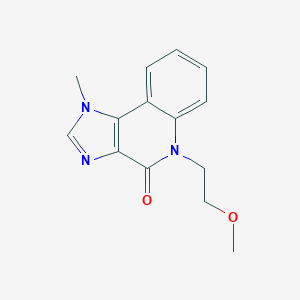
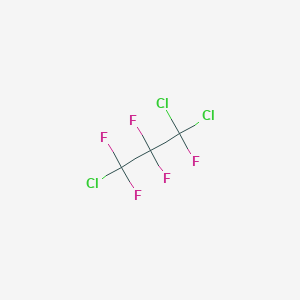
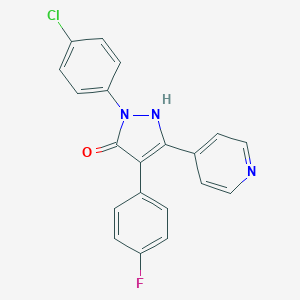
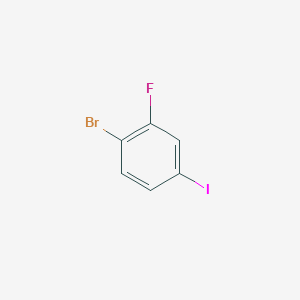
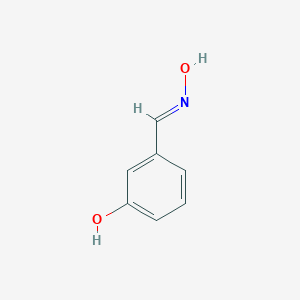


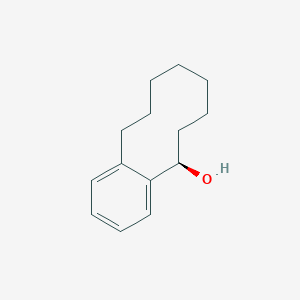
![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)
